An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4) for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl o-toluate (CAS 89-71-4), also known as methyl 2-methylbenzoate, is an aromatic ester of significant interest in organic synthesis.[1][2] Its unique structural features, particularly the ortho-methyl group, impart distinct reactivity and physical properties that make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] This guide provides a comprehensive technical overview of methyl o-toluate, including its synthesis, spectral characterization, and key applications, with a focus on its role in drug development. We will also delve into the underlying chemical principles that govern its reactivity, offering insights for its effective utilization in research and development.
Physicochemical Properties
Methyl o-toluate is a colorless liquid at room temperature with a characteristic mild, floral, or fruity aroma.[4] It is sparingly soluble in water but miscible with common organic solvents like ethanol and acetone.[4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 89-71-4 | [1] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 207-208 °C | [4] |
| Melting Point | < -50 °C | |
| Density | 1.073 g/mL at 25 °C | |
| Flash Point | 82 °C | [4] |
| Refractive Index | 1.518-1.520 | [4] |
Synthesis and Purification: The Fischer-Speier Esterification
The most common and industrially viable method for the synthesis of methyl o-toluate is the Fischer-Speier esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid.[4] This is a reversible condensation reaction where the equilibrium is driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[5]
Reaction Mechanism
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Fischer-Speier Esterification of o-Toluic Acid.
Detailed Laboratory Protocol
This protocol describes the synthesis of methyl o-toluate on a laboratory scale.
Materials:
-
o-Toluic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Simple distillation apparatus
Procedure:
-
Reaction Setup: In a 100-mL round-bottom flask, dissolve 6.1 g of o-toluic acid in 20 mL of methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes using a heating mantle.[6]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.
-
Shake the funnel, venting frequently, to extract the methyl o-toluate into the organic layer.
-
Separate the layers and wash the organic layer with 25 mL of water.
-
Carefully wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution).[2][6]
-
Wash the organic layer with 25 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator.
-
-
Purification:
-
Purify the crude methyl o-toluate by simple distillation under atmospheric pressure.[6] Collect the fraction boiling at approximately 207-208 °C.
-
The "Ortho Effect": A Key to Understanding Reactivity
The presence of the methyl group at the ortho position to the ester functionality in methyl o-toluate gives rise to the "ortho effect," which significantly influences its chemical properties. This effect is a combination of steric and electronic factors.[7]
-
Steric Hindrance: The ortho-methyl group sterically hinders the approach of nucleophiles to the carbonyl carbon of the ester. This can decrease the rate of hydrolysis compared to its meta and para isomers.[7]
-
Electronic Effects: The methyl group is weakly electron-donating through induction. However, the steric hindrance can also force the ester group out of the plane of the benzene ring, disrupting resonance between the carbonyl group and the aromatic ring. This can influence the reactivity of both the ester and the aromatic ring in various reactions.[7]
Spectroscopic Characterization
Accurate characterization of methyl o-toluate is crucial for its use in synthesis. The following is an overview of its key spectroscopic features.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of methyl o-toluate are consistent with its structure. The proton and carbon environments are distinct, allowing for unambiguous assignment.
¹H NMR (Proton NMR):
-
A singlet for the methyl protons of the ester group (-OCH₃).
-
A singlet for the methyl protons on the aromatic ring (Ar-CH₃).
-
A multiplet system for the four aromatic protons, typically in the downfield region.
¹³C NMR (Carbon NMR):
-
A peak for the carbonyl carbon of the ester group.
-
A peak for the methyl carbon of the ester group.
-
A peak for the methyl carbon on the aromatic ring.
-
Six distinct peaks for the aromatic carbons, with the quaternary carbons appearing at different chemical shifts than the protonated carbons.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | ~7.2-7.9 | Multiplet | 4H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| Ar-CH₃ | ~2.6 | Singlet | 3H |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C=O | ~168 | Ester carbonyl |
| Aromatic-C | ~125-140 | 6C |
| -OCH₃ | ~52 | Ester methyl |
| Ar-CH₃ | ~22 | Aromatic methyl |
Infrared (IR) Spectroscopy
The IR spectrum of methyl o-toluate displays characteristic absorption bands for its functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹, characteristic of an aromatic ester.
-
C-O Stretch: A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of methyl o-toluate results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺) is expected at m/z = 150.
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): This results in a prominent peak at m/z = 119, corresponding to the o-toluoyl cation.
-
Loss of the methyl group (-CH₃): A peak at m/z = 135.
-
Formation of the tropylium ion: Rearrangement and fragmentation can lead to a peak at m/z = 91, which is characteristic of many toluene derivatives.[8]
Caption: Key Fragmentation Pathways of Methyl o-toluate in EI-MS.
Applications in Drug Development and Organic Synthesis
Methyl o-toluate serves as a versatile intermediate in the synthesis of various biologically active molecules.
Synthesis of Doxepin
Doxepin is a tricyclic antidepressant and anxiolytic drug.[3] One synthetic route to Doxepin starts from o-toluic acid, for which methyl o-toluate is the corresponding methyl ester.[3] The synthesis involves the conversion of the methyl group to a halomethyl group, followed by a series of reactions to build the tricyclic core and introduce the side chain.
Caption: Simplified Synthetic Pathway to Doxepin.
Potential Role in Ketotifen Synthesis
Ketotifen is an antihistamine and mast cell stabilizer used in the treatment of asthma and allergic conjunctivitis.[9] While various synthetic routes exist, methyl o-toluate can be envisioned as a precursor for constructing the dibenzo[b,e]thiepinone core of Ketotifen, analogous to the Doxepin synthesis. This would involve converting the ester to a thioester and subsequent cyclization reactions.
Other Applications
-
Fragrance and Flavor Industry: Due to its pleasant floral and fruity scent, methyl o-toluate is used as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in food products.[3]
-
Agrochemicals: Derivatives of toluic acids, and by extension their esters, are used as intermediates in the synthesis of herbicides and other crop protection agents.[10][11]
-
Solvents and Coatings: It can be used as a solvent in paints and coatings.[3]
Safety and Handling
Methyl o-toluate is considered a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Conclusion
Methyl o-toluate is a valuable and versatile chemical intermediate with a range of applications, most notably in the synthesis of pharmaceuticals and fine chemicals. Its unique reactivity, governed by the "ortho effect," provides both challenges and opportunities for synthetic chemists. A thorough understanding of its properties, synthesis, and spectral characteristics, as outlined in this guide, is essential for its effective application in research and drug development.
References
-
Ortho effect. In Wikipedia. Retrieved from [Link]
- Taft, R. W., Jr. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2733.
-
PubChem. (n.d.). Methyl o-toluate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (2009). ResearchGate. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- CN105330638A - Method for synthesizing doxepin hydrochloride by utilizing o-toluic acid as raw material. (2016). Google Patents.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof. (2001). Google Patents.
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 29). Boosting Crop Yields: The Role of m-Toluic Acid in Agrochemicals. Retrieved from [Link]
-
Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]
-
TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. Retrieved from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Lab5 procedure esterification. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2021, October). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
PMC. (2023, August 4). Long-Chain Molecules with Agro-Bioactivities and Their Applications. Retrieved from [Link]
-
Ester Synthesis Lab (Student Handout). (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Toluene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
Sources
- 1. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Methyl o-toluate(89-71-4) IR Spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 10. CN112159385A - Synthesis method of demethylated doxepin hydrochloride - Google Patents [patents.google.com]
- 11. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
